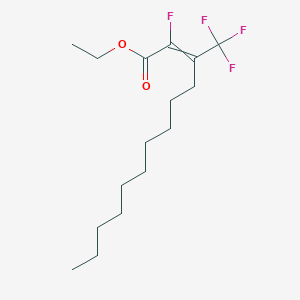
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is a chemical compound characterized by the presence of fluorine atoms, which impart unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate involves its interaction with molecular targets and pathways within a system. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors. The exact mechanism can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and agriculture.
Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The combination of fluorine atoms and the tridec-2-enoate backbone makes it particularly valuable in various research and industrial applications.
Properties
CAS No. |
928247-74-9 |
|---|---|
Molecular Formula |
C16H26F4O2 |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate |
InChI |
InChI=1S/C16H26F4O2/c1-3-5-6-7-8-9-10-11-12-13(16(18,19)20)14(17)15(21)22-4-2/h3-12H2,1-2H3 |
InChI Key |
RWTXIQVQFGORLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=C(C(=O)OCC)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















